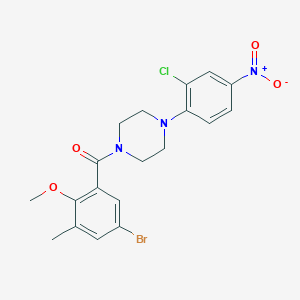
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride
説明
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride, also known as DMNG, is a chemical compound that has gained significant attention in the field of scientific research. DMNG is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that is responsible for the production of nitric oxide (NO) in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological and pathological processes, including cardiovascular function, immune response, and inflammation.
作用機序
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride exerts its pharmacological effects by inhibiting the activity of nitric oxide synthase (NOS), an enzyme that catalyzes the conversion of L-arginine to nitric oxide (NO). N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride inhibits NOS by binding to the heme group of the enzyme, which is essential for its activity. This results in a decrease in the production of NO, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been shown to reduce the production of NO in various cell types, including endothelial cells, macrophages, and neuronal cells. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been shown to have antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has several advantages for lab experiments. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of nitric oxide in various physiological and pathological processes. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride is also stable and easy to handle, which makes it suitable for long-term experiments. However, N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has some limitations for lab experiments. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride is a hydrophilic compound, which limits its ability to cross the blood-brain barrier. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride also has a short half-life, which requires frequent dosing in in vivo experiments.
将来の方向性
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has several potential future directions for scientific research. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been investigated for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Further studies are needed to determine the efficacy and safety of N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride in these diseases. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has also been investigated for its anti-inflammatory and antioxidant properties. Future studies are needed to elucidate the molecular mechanisms underlying these effects. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has also been investigated for its potential as a tool for studying the role of nitric oxide in various physiological and pathological processes. Further studies are needed to determine the specificity and selectivity of N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride for NOS isoforms. Overall, N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has significant potential for scientific research in various fields, and further studies are needed to fully understand its pharmacological properties.
科学的研究の応用
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been shown to inhibit the production of nitric oxide, which is involved in the pathogenesis of these diseases. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has also been investigated for its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
2-(dimethylamino)-N-(2-nitrophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c1-12(2)7-10(14)11-8-5-3-4-6-9(8)13(15)16;/h3-6H,7H2,1-2H3,(H,11,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNJZFMLGJBOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135398.png)

![1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4135408.png)
![2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4135422.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-N-(2-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4135429.png)
methanone](/img/structure/B4135438.png)
![N-{[allyl(phenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B4135444.png)

![7-bromo-2-(4-fluorobenzyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135453.png)
![4-allyl-3-[(2,6-dichlorobenzyl)thio]-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4135454.png)
![8-[(2E)-3-phenylprop-2-enoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4135457.png)


![methyl 6-tert-butyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4135469.png)